Entinostat

Epigenetics HDAC Inhibition Cancer Research

Entinostat (MS-275, SNDX-275) is a highly selective class I HDAC inhibitor (HDAC1/2/3) with an exceptional >185-fold selectivity window over class II HDACs. Unlike pan-inhibitors (e.g., Vorinostat), its unique benzamide scaffold and oral bioavailability enable once-weekly dosing in long-term in vivo studies. Clinically advanced in Phase 3 trials for HR+/HER2– breast cancer (in combination with fulvestrant), making it the most translationally relevant HDAC inhibitor for endocrine resistance research. Choose Entinostat for unambiguous class I HDAC biology studies without confounding class II activity.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
CAS No. 209783-80-2
Cat. No. B1683978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntinostat
CAS209783-80-2
Synonymsentinostat
MS 27-275
MS 275
MS-27-275
MS-275
N-(2-aminophenyl)-4-(N-(pyridin-3-ylmethoxycarbonyl)aminomethyl)benzamide
SNDX-275
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
InChIInChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
InChIKeyINVTYAOGFAGBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite off white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Entinostat (CAS 209783-80-2): A Selective Class I HDAC Inhibitor for Targeted Epigenetic Research


Entinostat (formerly MS-275, SNDX-275) is a synthetic, orally bioavailable benzamide derivative that functions as a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3 . Unlike broad-spectrum or pan-HDAC inhibitors, Entinostat demonstrates a marked selectivity profile, with significantly higher potency against class I HDACs compared to class II (HDAC4, 5, 6, 7, 9) and class IV (HDAC11) enzymes . This class I selectivity is a key feature that distinguishes it in both research and clinical applications, allowing for more targeted modulation of gene expression pathways involved in cell cycle arrest, differentiation, and apoptosis [1].

Why Entinostat (CAS 209783-80-2) Cannot Be Replaced by Other HDAC Inhibitors in Research


Generic substitution among HDAC inhibitors is scientifically unsound due to profound differences in isoform selectivity, potency, pharmacokinetic (PK) profiles, and clinical safety data. Entinostat is a benzamide-based inhibitor with a unique selectivity for class I HDACs (HDAC1, 2, and 3) and negligible activity against class II HDACs [1]. This contrasts sharply with pan-HDAC inhibitors like Vorinostat and Panobinostat, which inhibit a broad range of class I and II HDACs, leading to distinct biological effects and toxicity profiles [2]. Furthermore, Entinostat's favorable oral bioavailability, long half-life enabling once-weekly dosing, and a differentiated spectrum of activity in combination therapies make it a non-interchangeable tool for studies of class I HDAC biology and targeted cancer therapy [3].

Entinostat (CAS 209783-80-2): Direct Quantitative Evidence for Scientific Selection and Procurement


Entinostat Demonstrates Distinct Class I HDAC Isoform Selectivity Compared to Panobinostat

Entinostat exhibits a class I-selective inhibition profile, with significantly less potency against class II HDACs, in contrast to the broader inhibitory activity of Panobinostat. In a direct head-to-head comparison of in vitro enzyme inhibition, Entinostat showed an IC50 of 53.89 nM for HDAC1, 108.2 nM for HDAC2, and 77.18 nM for HDAC3. Critically, Entinostat had an IC50 >10,000 nM for all class II HDACs tested (HDAC4, 5, 7, 9, and 6), indicating a clean selectivity window [1]. In contrast, Panobinostat inhibited these same class II HDACs with IC50 values ranging from 5.7 to 531 nM [1].

Epigenetics HDAC Inhibition Cancer Research

Entinostat's Potent Class I HDAC Inhibition Profile Shows Distinct Potency Distribution Relative to Vorinostat

Entinostat and Vorinostat, both oral HDAC inhibitors, display different relative potencies across the class I HDAC isoforms. Entinostat inhibits HDAC1, HDAC2, and HDAC3 with IC50s of 243 nM, 453 nM, and 248 nM, respectively, showing a slight preference for HDAC1 and HDAC3 over HDAC2 . Vorinostat, a pan-HDAC inhibitor, is broadly potent against these enzymes with reported IC50 values all <86 nM, but it does not demonstrate the same relative isoform discrimination [1]. This difference in the fine-specificity of class I inhibition can lead to divergent biological outcomes in cell-based assays.

HDAC Profiling Enzyme Kinetics Drug Discovery

Entinostat's Once-Weekly Oral Dosing Schedule Reflects a Long Half-Life and Favorable PK Profile

Entinostat is distinguished by its clinical dosing schedule of once-weekly oral administration, which is enabled by its long half-life and oral bioavailability [1]. This is a key differentiator from other HDAC inhibitors like Romidepsin, which is administered intravenously [2], and Panobinostat, which is dosed every other day [3]. The oral, once-weekly regimen of Entinostat can significantly impact study design for chronic in vivo experiments and offers a more convenient and potentially less toxic alternative for long-term treatment models.

Pharmacokinetics In Vivo Pharmacology Drug Development

Entinostat Shows Favorable Combination Potential with Lapatinib via a Unique Pharmacokinetic Interaction

Entinostat's potential for synergistic combination therapy is highlighted by a specific pharmacokinetic interaction with lapatinib, a dual tyrosine kinase inhibitor. In a rat model, co-administration of Entinostat (15 mg/kg) with lapatinib (15 mg/kg) resulted in a significant 4.2-fold increase in the area under the curve (AUC) of lapatinib, from 2375.5 to 9900.3 ng/mL·h (p < 0.05), and a 4.8-fold increase in its maximum concentration (Cmax), from 538.0 to 2578.2 ng/mL (p < 0.01) [1]. This suggests that Entinostat can significantly modulate the exposure of lapatinib, potentially enhancing its therapeutic effect, an interaction not typically observed with other HDAC inhibitors like Vorinostat [2].

Combination Therapy Drug-Drug Interactions Breast Cancer

Entinostat Displays Lower Toxicity than Panobinostat in a Primary T-Cell Model of HIV Latency

In a comparative study using a primary CD4+ T-cell model of HIV latency, Entinostat and Panobinostat were both effective at reactivating latent HIV. However, a key differentiating factor was their toxicity profiles. While both drugs activated HIV production with similar potency to Vorinostat, Panobinostat demonstrated the greatest toxicity among the HDAC inhibitors tested [1]. This indicates that Entinostat can achieve a potent biological effect (latency reversal) with a more favorable safety margin in this sensitive primary cell model.

HIV Latency Reversal Toxicity Profiling Immunology

Entinostat's Clinical Development Focuses on Specific Breast Cancer Combinations Unshared by Romidepsin

Entinostat has advanced to multiple Phase 2 clinical trials evaluating its efficacy in combination with endocrine therapies for HR+/HER2- advanced breast cancer, specifically in patients whose disease has progressed on CDK4/6 inhibitors [1]. This specific clinical development path is distinct from other HDAC inhibitors like Romidepsin, which has been explored in different contexts, such as endometrial cancer [2]. The investment in a well-defined, late-stage clinical program for a specific cancer subtype provides a strong rationale for its selection in translational research aimed at overcoming endocrine resistance.

Clinical Trials Breast Cancer Combination Therapy

Optimized Research Applications for Entinostat (CAS 209783-80-2)


Dissecting Class I vs. Class II HDAC Biology

Entinostat's exceptional selectivity for class I HDACs over class II HDACs (>185-fold window based on HDAC1 vs. class II IC50s [1]) makes it an essential tool for researchers studying the distinct biological functions of these two HDAC classes. Using Entinostat, rather than a pan-inhibitor like Panobinostat, allows for the unambiguous attribution of observed phenotypic effects to class I HDAC inhibition, avoiding confounding contributions from class II enzymes.

In Vivo Studies Requiring Convenient, Chronic Oral Dosing

For long-term in vivo efficacy or tolerability studies, Entinostat's oral bioavailability and once-weekly dosing schedule [1] offer a significant practical advantage. This regimen minimizes animal handling, reduces stress, and simplifies compound administration over weeks or months compared to daily or intravenous dosing required for other HDAC inhibitors like Romidepsin [2]. This feature is particularly valuable for studies of chronic disease models.

Investigating Endocrine Resistance in HR+ Breast Cancer

Given Entinostat's advanced clinical development in combination with fulvestrant for post-CDK4/6 inhibitor HR+/HER2- advanced breast cancer [1], it is the most clinically relevant HDAC inhibitor for preclinical studies focused on mechanisms of endocrine resistance and novel combination strategies in this specific disease setting. Its use in this context directly mirrors ongoing clinical trials and provides the highest translational value.

Studies of Epigenetic Priming and Combination Therapy

Entinostat's demonstrated ability to modulate the immune microenvironment and enhance the efficacy of other agents, such as its significant pharmacokinetic interaction with lapatinib [1], makes it a prime candidate for combination therapy studies. Researchers can utilize Entinostat as an epigenetic priming agent to test hypotheses about reversing drug resistance or enhancing sensitivity to targeted therapies and immunotherapies in a range of solid tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.